![molecular formula C55H72MgN4O6 B1257700 magnesium;methyl (3R,11Z,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1257700.png)
magnesium;methyl (3R,11Z,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacteriochlorophyll b is a bacteriochlorophyll and a methyl ester.
Scientific Research Applications
Polyketo-Enols and Chelates in Chemical Synthesis Research on magnesium-methyl complexes, such as the formation mechanism of xanthophanic enol under 'melt' conditions, has been a subject of interest in chemical synthesis. Crombie, Games, and James (1979) explored this through the synthesis of 2,4-diacetylglutaconic ester and the anion from methyl 5-acetyl-6-oxo-2-methyl-6H-pyran-3-carboxylate. Their study highlighted the effects of magnesium chelation on reactivity, revealing how Claisen condensations are favored while aldol condensations are disfavored during anion attack on the chelate (Crombie, Games, & James, 1979).
Regio- and Stereoisomeric Control in Zinc-Chlorins In another research, Yagai, Miyatake, and Tamiaki (2002) studied the self-aggregation of zinc-chlorins, which are models for magnesium-chlorin bacteriochlorophyll-d. They synthesized zinc-chlorins with inverted interactive hydroxyl and carbonyl groups to understand the effects of positioning on self-aggregation. This study provides insights into the control of aggregation in chlorophyll-related compounds (Yagai, Miyatake, & Tamiaki, 2002).
Role in Synthesis of Complex Organic Compounds Salehi, Li, and Guo (2006) demonstrated the use of magnesium bromide as a catalyst in the one-pot synthesis of complex organic compounds like 13-acetyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7:3:1:02;7]trideca-2,4,6-triene. This showcases the utility of magnesium complexes in facilitating efficient and environmentally friendly chemical reactions (Salehi, Li, & Guo, 2006).
Magnesium Isotope Composition in Carbonate Minerals Schott, Mavromatis, Fujii, Pearce, and Oelkers (2016) explored the impact of aqueous magnesium speciation on the isotopic composition of magnesium in carbonate minerals. Their study combined Density Functional Theory techniques and experimental data to understand how magnesium's isotope composition is influenced by its aqueous speciation, which is crucial in geochemical cycling (Schott, Mavromatis, Fujii, Pearce, & Oelkers, 2016).
properties
Product Name |
magnesium;methyl (3R,11Z,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate |
---|---|
Molecular Formula |
C55H72MgN4O6 |
Molecular Weight |
909.5 g/mol |
IUPAC Name |
magnesium;methyl (3R,11Z,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate |
InChI |
InChI=1S/C55H73N4O6.Mg/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h13,25,27-32,34-35,40,51H,14-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+,39-13-;/t31-,32-,34?,35+,40+,51-;/m1./s1 |
InChI Key |
IOOQHEFLQLMYPZ-DGEVPNDLSA-M |
Isomeric SMILES |
C/C=C\1/C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C(=O)C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] |
Canonical SMILES |
CC=C1C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C(=O)C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |
synonyms |
bacteriochlorophyll b |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.